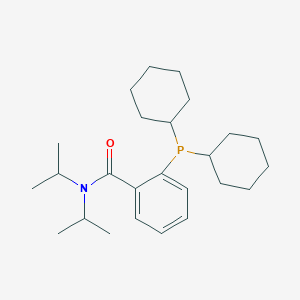
Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-: is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For the specific compound Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-, the synthesis may involve the following steps:
Condensation Reaction: The reaction between benzoic acid and the appropriate amine under acidic or basic conditions.
Phosphination: Introduction of the dicyclohexylphosphino group through a phosphination reaction, often using a phosphine reagent.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of benzamide derivatives often employs scalable methods that ensure high yield and purity. These methods may include:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and phosphination reactions.
Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of reaction control and scalability.
Catalysis: The use of catalysts, such as Lewis acids or transition metal complexes, can enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert benzamides to amines or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the benzamide structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) can facilitate hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)- is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors and therapeutic agents. They may interact with specific enzymes or receptors, leading to biological effects.
Medicine: Benzamide derivatives have shown promise in medicinal chemistry as potential drugs for treating various diseases. Their ability to inhibit specific enzymes or pathways makes them attractive candidates for drug development.
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, coatings, and other materials. Their chemical stability and reactivity make them valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The dicyclohexylphosphino group may play a crucial role in binding to metal centers in catalytic processes, enhancing the compound’s reactivity and selectivity. The specific pathways involved depend on the application and the target molecule.
Comparaison Avec Des Composés Similaires
Benzamide: A simpler benzamide derivative without the dicyclohexylphosphino group.
N-Phenylbenzamide: Another benzamide derivative with a phenyl group attached to the nitrogen atom.
N,N-Dimethylbenzamide: A benzamide derivative with two methyl groups attached to the nitrogen atom.
Uniqueness: Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)- is unique due to the presence of the dicyclohexylphosphino group, which imparts distinct chemical properties and reactivity. This group enhances its ability to form stable complexes with transition metals, making it valuable in catalysis and coordination chemistry.
Propriétés
Numéro CAS |
680218-51-3 |
|---|---|
Formule moléculaire |
C25H40NOP |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
2-dicyclohexylphosphanyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C25H40NOP/c1-19(2)26(20(3)4)25(27)23-17-11-12-18-24(23)28(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h11-12,17-22H,5-10,13-16H2,1-4H3 |
Clé InChI |
MBKWFWPWZWKJNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


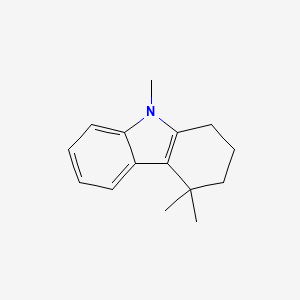
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
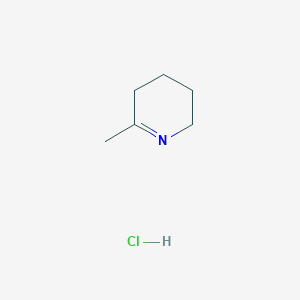
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
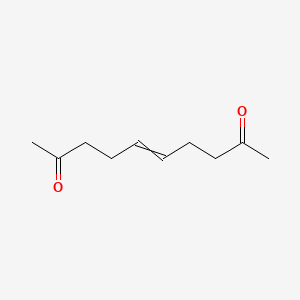
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
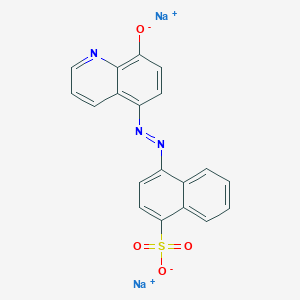
![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
